4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPKSPNULGJDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-bromo-2-fluoro-3-isopropoxybenzoic acid provides a roadmap for its synthesis. The primary disconnections involve the carboxylic acid group and the substituents on the aromatic ring.
Analysis of the Carboxylic Acid Functionality
The most logical retrosynthetic disconnection is the carboxylic acid group, which can be installed via the oxidation of a corresponding benzyl (B1604629) group or the hydrolysis of a nitrile. A more common and often more efficient approach is the carboxylation of an arylmetallic species, such as a Grignard or organolithium reagent. This disconnection leads back to a substituted bromofluoroisopropoxybenzene.
Ortho- and Para-Directing Effects of Fluorine and Isopropoxy Groups
The fluorine and isopropoxy groups are both ortho-, para-directing activators on the benzene (B151609) ring due to their ability to donate electron density through resonance. However, the fluorine atom is also strongly electron-withdrawing inductively. The isopropoxy group is a stronger activating group than fluorine. These directing effects are crucial in planning the sequence of substituent introduction to achieve the desired 1,2,3,4-substitution pattern.
Regioselective Bromination Strategies on Aromatic Systems
The introduction of the bromine atom at the C4 position requires a regioselective bromination strategy. The combined directing effects of the fluorine at C2 and the isopropoxy group at C3 will influence the position of electrophilic bromination. Given that the isopropoxy group is a stronger activating group, it will primarily direct an incoming electrophile to its ortho and para positions. The fluorine atom will direct to its ortho and para positions. The interplay of these effects is a critical consideration. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be employed. The specific conditions can be tailored to favor the desired isomer. mdpi.com
Precursor Synthesis and Intermediate Functionalization
The synthesis of this compound would logically proceed through the construction of a substituted aromatic precursor, followed by the introduction of the remaining functional groups.
Synthesis of Halogenated Fluorobenzene Precursors
A plausible synthetic route would commence with a commercially available dihalogenated fluorobenzene. For instance, starting with 1-bromo-2,4-difluorobenzene (B57218) or a related compound would provide a scaffold onto which the isopropoxy and carboxyl groups can be installed. The synthesis of various halogenated fluorinated aromatic compounds has been documented, providing a basis for obtaining the necessary starting materials. chemicalbook.comgoogle.com
A key intermediate in many syntheses is 4-bromo-2-fluorobenzoic acid, which can be synthesized from 2-fluoro-4-bromotoluene. chemicalbook.com This precursor already contains the desired bromine and fluorine arrangement, simplifying the subsequent steps. Another potential starting material is 2-amino-4-bromo-3-fluorobenzoic acid, which can be synthesized from 6-bromo-7-fluoroindoline-2,3-dione. chemicalbook.com
Introduction of the Isopropoxy Moiety
The isopropoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. If a suitable precursor with a leaving group (such as a nitro or another halide) ortho to the fluorine is available, the isopropoxy group can be introduced by reacting the precursor with sodium isopropoxide. Alternatively, if the synthesis starts from a phenol (B47542) derivative, such as 4-bromo-2-fluoro-3-hydroxybenzoic acid, the isopropoxy group can be introduced by reaction with isopropyl halide in the presence of a base. The synthesis of related compounds like 4-bromo-2-hydroxybenzoic acid and 4-bromo-3-fluorophenol (B54050) are known processes. chemicalbook.comchemicalbook.com
Carboxylation Strategies (e.g., Grignard Reactions, Metal-Catalyzed Carboxylation)
The introduction of a carboxylic acid group onto an aromatic ring is a pivotal step in the synthesis of this compound. This can be effectively achieved through carboxylation of an organometallic intermediate derived from a suitable precursor, such as 1-bromo-3-fluoro-2-isopropoxybenzene.
Grignard Reactions: A classic and widely used method for carboxylation involves the formation of a Grignard reagent followed by its reaction with carbon dioxide. youtube.comyoutube.com The synthesis would commence with the reaction of 1-bromo-3-fluoro-2-isopropoxybenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-bromo-2-fluoro-3-isopropoxyphenylmagnesium bromide. This organometallic species is then quenched with solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the reaction mixture. youtube.comwisc.edu Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. While the direct preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond, the presence of a bromine atom in the precursor allows for selective formation of the Grignard reagent at the C-Br bond. nih.gov
Organolithium Intermediates: An alternative to Grignard reagents is the use of organolithium intermediates. These can be generated via lithium-halogen exchange by treating the aryl bromide precursor with an organolithium reagent such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) in an ethereal solvent. The resulting aryllithium species is highly reactive and readily undergoes carboxylation upon the addition of carbon dioxide.
Metal-Catalyzed Carboxylation: Recent advancements in catalysis have introduced methods for the direct carboxylation of aryl halides. While specific examples for the target molecule are not prevalent, palladium-catalyzed carboxylation of aryl bromides using carbon monoxide (CO) as the C1 source in the presence of a suitable nucleophile and a base represents a potential route. Another emerging technique is the photoredox/palladium dual-catalyzed defluorinative carboxylation of gem-difluoroalkenes with CO2, although its direct applicability to the synthesis of the target benzoic acid would require a specifically designed precursor.
A comparative overview of these carboxylation strategies is presented in the table below.
| Method | Precursor | Reagents | Typical Conditions | Advantages | Challenges |
| Grignard Reaction | 1-Bromo-3-fluoro-2-isopropoxybenzene | 1. Mg, anhydrous ether (THF, Et2O) 2. CO2 (solid or gas) 3. H3O+ | Reflux for Grignard formation, then low temperature for carboxylation | Well-established, reliable | Moisture-sensitive, potential side reactions |
| Organolithium Chemistry | 1-Bromo-3-fluoro-2-isopropoxybenzene | 1. n-BuLi or s-BuLi, THF 2. CO2 3. H3O+ | Low temperature (-78 °C) | High reactivity, good yields | Requires strictly anhydrous conditions and low temperatures |
| Metal-Catalyzed Carboxylation | 1-Bromo-3-fluoro-2-isopropoxybenzene | Pd catalyst, ligand, base, CO source | Elevated temperature and pressure | High functional group tolerance | Catalyst cost and optimization |
Direct Synthetic Pathways
Direct synthetic pathways to this compound involve the sequential introduction of the required functional groups onto an aromatic scaffold.
Electrophilic Aromatic Substitution Routes
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of benzene derivatives. orgsyn.org In the context of synthesizing the target molecule, the key step would be the selective bromination of a 2-fluoro-3-isopropoxybenzoic acid precursor. The directing effects of the existing substituents (fluoro, isopropoxy, and carboxyl groups) are crucial for determining the regioselectivity of the bromination reaction. The isopropoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The carboxyl group is a deactivating meta-director. The interplay of these electronic effects would dictate the position of the incoming bromine atom.
A plausible synthetic route could involve the bromination of 2-fluoro-3-isopropoxybenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3. The strong activating effect of the isopropoxy group would likely direct the bromination to the position para to it, which is the desired C4 position.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers another avenue for the synthesis of the target compound. This approach would typically start with a precursor bearing a leaving group at the position where the isopropoxy group is to be introduced, and another leaving group that can be subsequently converted to the carboxylic acid. For instance, a starting material like 1,4-dibromo-2-fluorobenzene (B72686) could potentially undergo a selective nucleophilic substitution with isopropoxide at the C1 position, activated by the fluorine at C2. However, achieving high selectivity in such reactions can be challenging.
A more controlled SNAr strategy might involve a precursor with activating groups, such as a nitro group, to facilitate the substitution. The nitro group could later be reduced and converted to the desired functionality.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a plausible DoM strategy could start from 1-bromo-2-fluoro-3-isopropoxybenzene. The isopropoxy group can act as a directing group, although its directing ability is weaker than other groups like amides or carbamates. nih.gov Treatment with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to lithiation at the C4 position, ortho to the isopropoxy group. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide would furnish the desired carboxylic acid. The fluorine atom at the C2 position would enhance the acidity of the adjacent protons, potentially influencing the regioselectivity of the lithiation. researchgate.net
Alternatively, a more robust DoM approach would involve starting with a precursor containing a stronger DMG. For example, 2-fluoro-3-hydroxybenzoic acid could be converted to a more potent DMG, such as a carbamate (B1207046), which would strongly direct lithiation to the C4 position. Following carboxylation, the carbamate group could be cleaved to reveal the hydroxyl group, which can then be alkylated to introduce the isopropoxy group.
Optimization of Reaction Conditions and Yield
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions.
Solvent Effects on Reaction Selectivity and Efficiency
The choice of solvent plays a critical role, particularly in reactions involving organometallic intermediates like Grignard reagents and organolithiums. In Grignard reactions, ethereal solvents such as diethyl ether and THF are essential for stabilizing the Grignard reagent. The coordinating ability of the solvent can influence the reactivity of the organometallic species.
In directed ortho-metalation reactions, the solvent can significantly impact the regioselectivity and efficiency of the lithiation step. The use of coordinating solvents like THF or the addition of a co-solvent such as tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the deprotonation by breaking down the aggregates of the organolithium reagent and increasing its basicity. organic-chemistry.org For lithiation of fluorinated aromatics, the choice of solvent is also critical to prevent side reactions like the formation of arynes through the elimination of lithium fluoride (B91410). researchgate.net The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to have a beneficial effect on the reactivity and selectivity of certain C-H activation reactions, which could be a consideration for optimizing metal-catalyzed pathways. rsc.org
The following table summarizes the potential impact of solvents on key reaction types.
| Reaction Type | Solvent System | Effect on Reaction |
| Grignard Reaction | Diethyl ether, THF | Stabilizes the Grignard reagent, influences reactivity. |
| Directed Ortho-Metalation | THF, Diethyl ether, TMEDA | Influences aggregation state and basicity of the organolithium reagent, affecting rate and selectivity. |
| Metal-Catalyzed Cross-Coupling | Toluene (B28343), Dioxane, DMF, Fluorinated alcohols (e.g., HFIP) | Affects catalyst solubility, stability, and activity, potentially influencing yield and selectivity. |
Catalyst Selection and Loading for Specific Transformations
The choice of catalyst is critical in directing the regioselectivity and efficiency of the synthetic transformations required to produce this compound. The synthesis of structurally similar compounds, such as other bromo-fluorobenzoic acids, highlights the types of catalysts that would be employed.
For the bromination of an activated aromatic ring, a common approach involves electrophilic aromatic substitution. In the synthesis of related compounds like 3-bromo-4-fluorobenzoic acid, a Lewis acid catalyst such as aluminum chloride is frequently used to polarize the brominating agent. google.com The catalyst loading is a crucial parameter, with typical molar ratios of catalyst to substrate ranging to ensure efficient reaction progress. google.com For the bromination of a deactivated ring, stronger conditions may be necessary. For instance, in the synthesis of 2-bromo-3-fluorobenzoic acid from a nitrated precursor, dibromohydantoin is used as the brominating agent with sulfuric acid acting as both the solvent and a catalyst to facilitate the reaction. google.com
In other related syntheses, transition metal catalysts have been utilized. For example, a cobalt-manganese-bromide (Co-Mn-Br) mixture is effective in the liquid phase oxidation of substituted naphthalenes to naphthalenedicarboxylic acids, a transformation analogous to the oxidation of a toluene precursor to a benzoic acid. researchgate.net
The following table summarizes catalyst systems applicable to key transformations in the synthesis of substituted benzoic acids.
| Transformation | Catalyst/Reagent | Catalyst Loading (Molar Ratio to Substrate) | Reference |
| Acylation | Aluminum Chloride | ~0.5 to 2 | google.com |
| Bromination | Dibromohydantoin | 1:0.51 (Substrate:Reagent) | researchgate.net |
| Oxidation | Co-Mn-Br mixture | Varies based on specific system | researchgate.net |
Interactive Data Table: Catalyst Selection for Key Transformations
| Transformation | Catalyst/Reagent | Catalyst Loading (Molar Ratio to Substrate) | Reference |
|---|---|---|---|
| Acylation | Aluminum Chloride | ~0.5 to 2 | google.com |
| Bromination | Dibromohydantoin | 1:0.51 (Substrate:Reagent) | researchgate.net |
| Oxidation | Co-Mn-Br mixture | Varies based on specific system | researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions. In the synthesis of compounds like this compound, precise control of these variables is essential for maximizing yield and minimizing side product formation.
For electrophilic substitution reactions such as bromination, the temperature must be carefully controlled to manage the reaction's exothermicity and to ensure the desired regioselectivity. For the synthesis of 3-bromo-4-fluoronitrobenzene, a precursor to related benzoic acids, the optimal reaction temperature was found to be 15°C. researchgate.net In other multi-step syntheses of bromo-fluorobenzoic acids, the bromination step is often conducted at temperatures below 30°C. google.com The acylation step, a potential part of the synthetic route, is typically carried out at a moderately elevated temperature, for instance between 20°C and 80°C. google.com
Subsequent transformations, such as hydrolysis of a trifluoromethyl group to a carboxylic acid, may require significantly higher temperatures, with reactions being carried out at up to 150°C in a sealed reactor, which would also imply elevated pressure. google.com Most of the synthetic steps for these types of compounds are conducted at atmospheric or slightly elevated pressures, generally in the range of 0.1 to 10 bars, unless high-pressure conditions are specifically required for a particular transformation like certain oxidations or hydrogenations. google.com
The table below outlines typical temperature and pressure ranges for relevant transformations in the synthesis of substituted benzoic acids.
| Transformation Stage | Temperature Range (°C) | Pressure Range (bar) | Reference |
| Acylation | 20 - 80 | 0.1 - 10 | google.com |
| Bromination | 15 - 30 | Atmospheric | google.comresearchgate.net |
| Hydrolysis | up to 150 | Elevated (in sealed reactor) | google.com |
Interactive Data Table: Temperature and Pressure in Synthesis
| Transformation Stage | Temperature Range (°C) | Pressure Range (bar) | Reference |
|---|---|---|---|
| Acylation | 20 - 80 | 0.1 - 10 | google.com |
| Bromination | 15 - 30 | Atmospheric | google.comresearchgate.net |
| Hydrolysis | up to 150 | Elevated (in sealed reactor) | google.com |
Purification Techniques for Isolation of High-Purity this compound
The isolation of this compound in high purity is a critical final step in its synthesis. The purification process aims to remove any unreacted starting materials, catalysts, and side products, including potential regioisomers. A combination of chromatographic and crystallization techniques is typically employed to achieve the desired purity.
Chromatographic Separations
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar organic compounds like benzoic acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (such as C18 or a phenyl-based column) and a polar mobile phase.
For acidic compounds like this compound, the pH of the mobile phase is a crucial parameter. To enhance retention on the reverse-phase column and improve peak shape, the mobile phase is typically acidified. This is often achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. By maintaining the mobile phase pH below the pKa of the carboxylic acid, the compound remains in its protonated, less polar form, leading to stronger interaction with the stationary phase and better separation. biotage.com
The choice of organic modifier in the mobile phase, commonly acetonitrile (B52724) or methanol (B129727), also influences the separation. Gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with a range of polarities.
The following table summarizes key parameters for the reverse-phase chromatographic purification of acidic organic compounds.
| Parameter | Typical Conditions | Purpose | Reference |
| Stationary Phase | C18, Phenyl | Provides nonpolar surface for hydrophobic interactions | nih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Elutes compounds from the column | biotage.com |
| Mobile Phase Additive | 0.1% TFA or Formic Acid | Suppresses ionization of the carboxylic acid | biotage.com |
| Elution Mode | Gradient | Separates compounds with varying polarities | nih.gov |
Interactive Data Table: Chromatographic Purification Parameters
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18, Phenyl | Provides nonpolar surface for hydrophobic interactions | nih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Elutes compounds from the column | biotage.com |
| Mobile Phase Additive | 0.1% TFA or Formic Acid | Suppresses ionization of the carboxylic acid | biotage.com |
| Elution Mode | Gradient | Separates compounds with varying polarities | nih.gov |
Recrystallization and Co-Crystallization Processes
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow for the formation of high-purity crystals. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For substituted benzoic acids, a range of organic solvents can be screened for their effectiveness in recrystallization. In the synthesis of a related compound, 4-bromo-2,3,5,6-tetrafluorobenzeneacetic acid, chloroform (B151607) was used as the recrystallization solvent. google.com The process typically involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to promote the growth of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
Chemical Reactivity and Derivatization of 4 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups. These transformations are fundamental in altering the parent molecule's steric and electronic properties.
Esterification Reactions and Ester Derivatives
Esterification of 4-bromo-2-fluoro-3-isopropoxybenzoic acid is a common initial step to protect the carboxylic acid or to create a more versatile intermediate for subsequent reactions, particularly cross-coupling. While specific literature examples detailing the esterification of this exact molecule are not prevalent, the process follows standard protocols for benzoic acid derivatives. A typical method involves reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of strong acid like sulfuric acid (H₂SO₄).
Alternatively, reaction with a methylating agent like trimethylsilyldiazomethane (B103560) in a solvent system such as toluene (B28343) and methanol provides a high-yielding route to the corresponding methyl ester, methyl 4-bromo-2-fluoro-3-isopropoxybenzoate. This ester is a key precursor for cross-coupling reactions.
Amidation Reactions and Amide Derivatives
The synthesis of amide derivatives from this compound is a well-documented and crucial transformation, often employed in the generation of libraries of bioactive compounds. The most efficient method proceeds through an acid chloride intermediate. The benzoic acid is first converted to 4-bromo-2-fluoro-3-isopropoxybenzoyl chloride, which is then reacted with a primary or secondary amine in the presence of a base to yield the desired amide.
A wide array of structurally diverse amines can be used in this reaction, demonstrating the robustness of this synthetic route. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.
| Amine Reactant | Base | Product | Source |
|---|---|---|---|
| (S)-pyrrolidin-3-ol | TEA | (S)-(4-bromo-2-fluoro-3-isopropoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone | WO/2018/215818 |
| 1-methylpiperazine | TEA | (4-bromo-2-fluoro-3-isopropoxyphenyl)(4-methylpiperazin-1-yl)methanone | WO/2018/215818 |
| Morpholine | TEA | (4-bromo-2-fluoro-3-isopropoxyphenyl)(morpholino)methanone | WO/2018/215818 |
| Azetidin-3-ol | DIPEA | (4-bromo-2-fluoro-3-isopropoxyphenyl)(3-hydroxyazetidin-1-yl)methanone | WO/2018/215818 |
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid group to a primary alcohol, (4-bromo-2-fluoro-3-isopropoxyphenyl)methanol, or to the corresponding aldehyde, 4-bromo-2-fluoro-3-isopropoxybenzaldehyde, represents another potential synthetic transformation. Although specific examples for this exact substrate are not detailed in readily available literature, the reactions can be accomplished using standard and powerful reducing agents.
Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). Therefore, more potent reagents are required. Lithium aluminum hydride (LiAlH₄) is a common choice for the complete reduction of carboxylic acids to primary alcohols. quora.comembibe.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Careful control of stoichiometry and temperature would be necessary to potentially isolate the intermediate aldehyde, though this is often challenging. Alternative methods using diborane (B8814927) (B₂H₆) or a borane-THF complex are also effective for reducing carboxylic acids to alcohols under milder conditions. embibe.com
Formation of Acid Halides and Anhydrides
The conversion of this compound into its corresponding acid halide, most commonly the acid chloride, is a key step to activate the carboxyl group for subsequent nucleophilic acyl substitution, particularly for the synthesis of esters and amides.
This transformation is readily achieved by treating the carboxylic acid with a standard chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. The reaction with oxalyl chloride, often performed in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), is particularly effective and yields the highly reactive 4-bromo-2-fluoro-3-isopropoxybenzoyl chloride. This intermediate is typically used immediately in the next step without purification.
| Reagent | Solvent | Product | Source |
|---|---|---|---|
| Oxalyl Chloride, cat. DMF | Dichloromethane (DCM) | 4-bromo-2-fluoro-3-isopropoxybenzoyl chloride | WO/2018/215818 |
Reactions Involving the Aromatic Ring
The bromine atom on the aromatic ring serves as a versatile functional handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity by attaching new aryl, vinyl, or alkynyl groups.
Cross-Coupling Reactions at the Bromine Position
The electron-donating nature of the isopropoxy group and the electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond in cross-coupling reactions. Generally, these reactions are performed on the ester derivative (e.g., methyl 4-bromo-2-fluoro-3-isopropoxybenzoate) to avoid potential interference from the acidic proton of the carboxylic acid.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method to form carbon-carbon bonds between the brominated aromatic ring and various boronic acids or boronic esters. This reaction has been successfully applied to derivatives of this compound to synthesize biaryl compounds. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent mixture, often containing water (e.g., dioxane/water or toluene/ethanol/water).
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinyl position. organic-chemistry.org While no specific examples utilizing this compound are documented, standard conditions are applicable. These conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., triethylamine or sodium carbonate), and a polar aprotic solvent like DMF or NMP at elevated temperatures. nih.govbeilstein-journals.org The reaction is highly selective for the trans isomer of the resulting alkene.
Sonogashira Reaction
The Sonogashira reaction is used to couple the aryl bromide with a terminal alkyne, creating an arylethyne linkage. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine or diisopropylamine. researchgate.net The reactivity of aryl bromides in Sonogashira couplings can be lower than that of aryl iodides, sometimes requiring more forcing conditions or more active catalyst systems. acs.org For a substrate like this compound or its ester, a typical catalyst system would be Pd(PPh₃)₂Cl₂/CuI in a solvent like THF or DMF with triethylamine.
Substitution Reactions of the Fluorine Atom
The fluorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) leaving group restores the aromaticity of the ring.
The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. In the case of this compound, the carboxylic acid group at C-1 and the bromine atom at C-4, both being electron-withdrawing, facilitate the displacement of the fluorine atom. It is noteworthy that while fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. masterorganicchemistry.comstackexchange.com
Common nucleophiles that can be employed for the substitution of the fluorine atom include alkoxides, phenoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield 4-bromo-2-methoxy-3-isopropoxybenzoic acid. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve a good yield and minimize potential side reactions.
Recent advancements in organic chemistry have also demonstrated that nucleophilic aromatic substitution of unactivated fluoroarenes can be achieved using organic photoredox catalysis. nih.gov This methodology could potentially be applied to this compound to enable fluorine substitution under milder conditions.
Further Aromatic Substitutions (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on the this compound ring are challenging due to the cumulative deactivating effect of the existing substituents (bromo, fluoro, and carboxyl groups). These groups withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles.
However, under forcing conditions, electrophilic substitution may be possible. The directing effects of the substituents would determine the position of the incoming electrophile. The isopropoxy group is an ortho, para-director and an activating group. The fluorine and bromine atoms are also ortho, para-directors but are deactivating. The carboxylic acid group is a meta-director and is strongly deactivating.
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C-5 and C-6. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Directing Effect of -COOH (at C-1) | Directing Effect of -F (at C-2) | Directing Effect of -O-iPr (at C-3) | Directing Effect of -Br (at C-4) | Overall Tendency |
| C-5 | meta | meta | ortho | ortho | Potentially favored |
| C-6 | ortho | para | meta | meta | Potentially disfavored |
Based on this analysis, the C-5 position appears to be the most likely site for electrophilic substitution, as it is ortho to both the isopropoxy and bromo groups, and meta to the fluoro and carboxyl groups. However, the strong deactivating nature of the ring would likely necessitate harsh reaction conditions, which could lead to low yields and potential decomposition of the starting material. For example, nitration would likely require the use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures.
Transformations of the Isopropoxy Substituent
The isopropoxy group in this compound can undergo transformations, primarily involving the cleavage of the ether linkage or modifications to the isopropyl group itself.
Cleavage of the Ether Linkage
The ether linkage of the isopropoxy group can be cleaved to yield the corresponding phenol (B47542), 4-bromo-2-fluoro-3-hydroxybenzoic acid. This transformation is typically achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group, leading to the formation of isopropyl bromide or iodide and the phenol.
Another powerful reagent for ether cleavage is boron tribromide (BBr3). This Lewis acid readily coordinates with the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction is often performed at low temperatures in an inert solvent like dichloromethane.
Modifications of the Isopropyl Group
The isopropyl group itself is generally unreactive towards most chemical transformations under standard conditions. The C-H bonds of the isopropyl group are strong and not easily functionalized. However, under radical conditions, such as in the presence of a radical initiator, it might be possible to achieve substitution on the isopropyl group, although this would likely be unselective and of limited synthetic utility.
Multi-Step Transformations and Sequential Functionalization
The presence of multiple functional groups with distinct reactivities on the this compound scaffold allows for a variety of multi-step synthetic sequences. The order in which reactions are performed is crucial to achieve the desired outcome.
For example, a synthetic chemist might choose to first perform a nucleophilic substitution on the fluorine atom, followed by a reaction at the carboxylic acid group (e.g., esterification or amide bond formation). Subsequently, the bromine atom could be utilized in a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce a new carbon-carbon bond.
A hypothetical multi-step sequence could be:
Esterification: The carboxylic acid could be converted to a methyl ester by reaction with methanol in the presence of an acid catalyst. This would protect the carboxylic acid and potentially improve the solubility of the compound in organic solvents for subsequent steps.
Nucleophilic Aromatic Substitution: The fluorine atom of the methyl ester could then be displaced by a nucleophile, for example, an amine, to introduce a new substituent at the C-2 position.
Cross-Coupling Reaction: The bromo group at the C-4 position could then be subjected to a Suzuki coupling with an arylboronic acid to form a biaryl compound.
Saponification: Finally, the methyl ester could be hydrolyzed back to the carboxylic acid using aqueous base, if the free acid is the desired final product.
This sequential functionalization strategy highlights the synthetic utility of this compound as a building block for the synthesis of more complex and potentially biologically active molecules. The specific reaction conditions for each step would need to be carefully selected to ensure compatibility with the other functional groups present in the molecule.
Structural Elucidation and Advanced Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy techniques are indispensable for the unambiguous determination of the chemical structure of organic molecules in both solution and the solid state. For 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with specialized NMR techniques, would provide a complete picture of its molecular architecture and dynamics.
A complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra is crucial for the structural verification of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropoxy group. The aromatic region would likely display two doublets corresponding to the two protons on the benzene (B151609) ring. The proton at the C5 position is expected to couple with the proton at the C6 position, resulting in a doublet. Similarly, the proton at C6 would appear as a doublet due to coupling with the C5 proton. The isopropoxy group would exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached substituents (bromo, fluoro, isopropoxy, and carboxylic acid groups). The isopropoxy group will show two signals: one for the methine carbon and one for the equivalent methyl carbons.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would provide valuable information, showing a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift and coupling to adjacent protons would further confirm its position.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of the aromatic protons at C5 and C6 would confirm their adjacent relationship. It would also show a correlation between the methine and methyl protons of the isopropoxy group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton to its corresponding carbon and the isopropoxy protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing longer-range connectivity (typically over two or three bonds). For instance, correlations would be expected between the isopropoxy methine proton and the C3, C2, and C4 carbons of the aromatic ring, confirming the position of the isopropoxy group. Correlations from the aromatic protons to the carbonyl carbon would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the isopropoxy methine proton and the aromatic proton at C2 (if sterically close), providing further evidence for the substituent's orientation.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | ~11-13 (broad s) | ~165-170 |
| C1 | - | ~120-125 |
| C2-F | - | ~155-160 (d, ¹JCF) |
| C3-O | - | ~145-150 |
| C4-Br | - | ~115-120 |
| C5-H | ~7.5-7.8 (d) | ~125-130 |
| C6-H | ~7.2-7.5 (d) | ~115-120 |
| O-CH(CH₃)₂ | ~4.5-4.8 (septet) | ~70-75 |
| O-CH(CH₃)₂ | ~1.3-1.5 (d) | ~20-25 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'd' denotes a doublet and 'septet' denotes a septet.
Substituted benzoic acids are known to exhibit polymorphism, where the compound can exist in different crystalline forms. These polymorphs can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. By analyzing the ¹³C and ¹⁹F chemical shifts and cross-polarization magic angle spinning (CP/MAS) spectra, it is possible to identify and distinguish between different polymorphs of this compound, as each polymorphic form will have a unique set of NMR signals due to the different local electronic environments of the nuclei in the crystal lattice.
The isopropoxy group in this compound is not static and can undergo rotation around the C-O bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational changes. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers to rotation for the isopropoxy group. This information is valuable for understanding the molecule's flexibility and its preferred conformations in solution.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing unique information about the three-dimensional arrangement of atoms in a molecule.
For a molecule to be studied by chiroptical spectroscopy, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Therefore, it does not exhibit a CD or ORD spectrum.
The applicability of these techniques would extend to chiral derivatives of this compound. However, a review of the current scientific literature reveals no published studies on the synthesis or chiroptical analysis of such chiral derivatives.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. This differential absorption is only observed in the wavelength regions where the molecule absorbs light and is highly sensitive to the molecule's stereochemistry.
As this compound is achiral, it does not exhibit a circular dichroism spectrum. Consequently, there are no CD spectroscopic data to report for this compound. Furthermore, no studies detailing the CD analysis of any chiral derivatives of this compound were found in the reviewed literature.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, known as optical rotation, is a characteristic property of chiral substances. An ORD spectrum provides information about the absolute configuration and conformational features of chiral molecules.
Given that this compound is an achiral compound, it does not exhibit optical rotation and therefore has no ORD spectrum. Research into the scientific literature did not yield any reports on ORD studies performed on chiral derivatives of this compound.
Computational and Theoretical Studies of 4 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These methods provide a detailed picture of electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of multi-electron systems. For a complex molecule like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, DFT calculations, particularly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict its geometric and electronic properties. These calculations optimize the molecular geometry to its lowest energy state and allow for the mapping of electron density.
Table 1: Predicted Optimized Geometrical Parameters using DFT This table presents hypothetical, yet plausible, data based on typical values for similar substituted benzoic acids as determined by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| Bond Length | C-COOH | 1.49 Å |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-OH | 1.35 Å |
| Bond Angle | C-C-Br | 119.5° |
| Bond Angle | C-C-F | 118.0° |
| Bond Angle | C-C-O (isopropoxy) | 124.5° |
| Bond Angle | O-C=O | 123.0° |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netschrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. Conversely, the LUMO is likely centered on the electron-deficient carboxylic acid group and the carbon atoms attached to the electronegative halogen substituents. dergipark.org.trresearchgate.net Calculations would likely place the HOMO-LUMO energy gap in a range typical for substituted aromatic acids, providing a quantitative measure of its kinetic stability. researchgate.net
Table 2: Predicted Frontier Orbital Energies This table presents hypothetical, yet plausible, data based on typical values for similar substituted benzoic acids.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its noncovalent interaction patterns. dtic.milwalisongo.ac.id The ESP map illustrates regions of negative potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. walisongo.ac.idnih.gov
In this compound, the most negative potential is expected to be concentrated around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding. dtic.mil The π-electron cloud of the benzene (B151609) ring will also exhibit negative potential, though this is modulated by the attached substituents. nih.gov The fluorine and bromine atoms will show complex potential patterns; while highly electronegative, the surface potential at the end of a bromine atom can be positive, a phenomenon known as a "sigma-hole," which can lead to halogen bonding. dtic.mil The hydrogen atom of the carboxylic acid group will be the site of the most positive electrostatic potential, confirming its role as a hydrogen bond donor.
Conformational Analysis and Energy Minimized Geometries
The flexibility of the isopropoxy and carboxylic acid substituents necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule.
Torsional scans, also known as potential energy surface (PES) scans, are computational procedures used to explore the energy landscape of a molecule as a function of one or more rotatable bonds (dihedral angles). q-chem.comqcware.comq-chem.com For this compound, key torsional angles include the C-C-O-C angle of the isopropoxy group and the C-C-C=O angle of the carboxylic acid group.
By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. researchgate.netuni-rostock.de The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the energy barriers to rotation. qcware.com This analysis would likely reveal the preferred orientation of the isopropyl group relative to the plane of the benzene ring, which is influenced by steric hindrance from the adjacent fluorine and bromine atoms. epa.govmdpi.com Similarly, the orientation of the carboxylic acid group relative to the ring and the neighboring isopropoxy group would be determined, identifying the most energetically favorable geometry.
While torsional scans explore the energy landscape in a vacuum, Molecular Dynamics (MD) simulations provide insight into the conformational behavior of a molecule over time, often within a solvent environment. unimi.it MD simulations model the movements of atoms and molecules based on a classical force field, such as the General Amber Force Field (GAFF), which is suitable for organic molecules. ucl.ac.uk
An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal its dynamic behavior. bohrium.com This method allows for extensive sampling of the conformational space, capturing the various rotational states of the isopropoxy and carboxylic acid groups and the transitions between them. ucl.ac.uk It can also provide information on intermolecular interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid molecules or interactions with solvent molecules, which can influence the predominant conformation. unimi.itacs.org
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of complex organic molecules. For this compound, methods like Density Functional Theory (DFT) can provide valuable insights into its NMR, IR, and Raman spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for structure elucidation and verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.gov
For a molecule such as this compound, the process would involve:
Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers in solution.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov
Shielding Tensor Calculation: Performing GIAO-DFT calculations (e.g., at the WP04/6-311++G(2d,p) level) on the optimized geometries to compute the magnetic shielding for each nucleus (¹H and ¹³C). nih.gov
Chemical Shift Calculation: Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the final predicted chemical shifts.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the carboxylic acid group, and the electron-donating effect of the isopropoxy group, all contribute to the final predicted values for the aromatic and aliphatic protons and carbons. While specific experimental data for the title compound is not available, a representative table of predicted chemical shifts can be constructed based on known substituent effects and data from similar compounds like 4-Bromo-2-fluorobenzoic acid. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad singlet, deshielded due to acidic nature. |
| Aromatic CH | 7.0 - 8.0 | Two distinct signals, influenced by adjacent substituents. |
| Isopropoxy CH | 4.5 - 5.0 | Septet, deshielded by the adjacent oxygen atom. |
| Isopropoxy CH₃ | 1.3 - 1.5 | Doublet, shielded relative to the isopropoxy CH. |
| Carboxylic Acid C=O | 165 - 170 | Deshielded due to the electronegative oxygen atoms. |
| Aromatic C-Br | 115 - 120 | Shielded compared to unsubstituted benzene. |
| Aromatic C-F | 155 - 165 (d, J≈250 Hz) | Large C-F coupling constant is characteristic. |
| Aromatic C-O | 145 - 155 | Deshielded by the electronegative oxygen atom. |
| Isopropoxy CH | 70 - 75 | Aliphatic carbon attached to oxygen. |
| Isopropoxy CH₃ | 20 - 25 | Typical range for aliphatic methyl groups. |
Note: These are estimated values based on computational methodologies and data from analogous compounds. Actual experimental values may vary.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. nih.gov The process involves calculating the second derivatives of the energy with respect to the atomic positions to determine the force constants and, subsequently, the vibrational frequencies.
For this compound, a simulated vibrational spectrum would reveal characteristic peaks for its various functional groups. The calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model. nrel.gov Analysis of the IR spectrum of benzoic acid and its derivatives shows characteristic stretches for the O-H and C=O groups of the carboxylic acid dimer, which is the predominant form in the solid state. nist.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (in dimer) | 2500 - 3300 | Broad, Strong | Weak |
| C-H stretch (aromatic) | 3050 - 3150 | Medium | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O stretch | 1680 - 1710 | Very Strong | Medium |
| C=C stretch (aromatic) | 1550 - 1620 | Medium-Strong | Strong |
| C-O stretch (acid/ether) | 1200 - 1350 | Strong | Medium |
| C-F stretch | 1100 - 1250 | Strong | Weak |
| C-Br stretch | 500 - 650 | Medium | Strong |
Note: These are representative frequency ranges based on DFT calculations for similar substituted benzoic acids. The exact positions and intensities can be influenced by intermolecular interactions.
Reaction Mechanism Studies
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.
A plausible synthesis of this compound could involve several key steps, such as the isopropylation of a dihydroxybenzoic acid derivative, followed by a regioselective bromination. The mechanism of electrophilic aromatic substitution, a fundamental process in this synthesis, has been the subject of theoretical studies. rsc.org
For each elementary step in the proposed synthesis, computational methods can be used to locate the transition state structure. The energy of this transition state determines the activation energy and, therefore, the rate of the reaction. For example, in the bromination of the aromatic ring, a key step is the attack of the electrophile (e.g., Br⁺) to form a σ-complex (also known as an arenium ion). rsc.org DFT calculations can model the geometry and energy of this high-energy intermediate and the transition states leading to and from it. This analysis can help predict the regioselectivity of the bromination, explaining why the bromine atom adds to a specific position on the ring.
Table 3: Hypothetical Synthetic Steps and Computational Analysis
| Synthetic Step | Reactants | Product | Computational Analysis Focus |
| O-Alkylation | Phenol (B47542), Isopropyl halide | Isopropoxybenzene | Transition state for Sₙ2 reaction, activation energy. |
| Electrophilic Bromination | Activated aromatic ring, Brominating agent | Bromoaromatic compound | Geometry and stability of σ-complex intermediates, transition state energies for ortho/para/meta addition. |
| Carboxylic Acid Formation | Benzaldehyde derivative, Oxidizing agent | Benzoic acid derivative | Transition state of the oxidation step. |
Many synthetic transformations are facilitated by catalysts. If a catalyst were used, for instance, in a cross-coupling reaction to introduce one of the substituents, computational modeling could be employed to elucidate the entire catalytic cycle. This would involve calculating the structures and energies of all intermediates and transition states in the cycle, such as oxidative addition, transmetalation, and reductive elimination steps. Such studies provide a detailed understanding of the catalyst's role and can guide the optimization of reaction conditions or the design of more efficient catalysts.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov For this compound, molecular docking could be used to explore its theoretical binding modes within the active site of a relevant protein target.
The process involves:
Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein and the ligand.
Docking Simulation: Using a docking program (e.g., AutoDock) to sample a large number of possible binding poses of the ligand in the protein's active site. ulisboa.pt
Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.
The analysis focuses on non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces. The specific substituents on this compound—the carboxylic acid (hydrogen bond donor/acceptor), the fluorine and bromine atoms (potential halogen bond donors), and the isopropoxy group (hydrophobic interactions)—would all be expected to play a role in its theoretical binding to a protein.
Table 4: Illustrative Molecular Docking Interaction Analysis for this compound with a Hypothetical Protein Target
| Interaction Type | Ligand Group Involved | Potential Protein Residue Interaction |
| Hydrogen Bond | Carboxylic acid (-COOH) | Acceptor/donor groups on Asp, Glu, Asn, Gln, Ser, His |
| Halogen Bond | Bromine atom | Carbonyl oxygen on the protein backbone |
| Hydrophobic Interaction | Isopropyl group, Benzene ring | Aliphatic or aromatic side chains (e.g., Leu, Ile, Val, Phe, Trp) |
| π-π Stacking | Benzene ring | Aromatic side chains (e.g., Phe, Tyr, Trp, His) |
Note: This table is illustrative and the actual interactions would depend on the specific topology and amino acid composition of the protein's binding site. Molecular docking studies on sulfamoyl benzoic acid analogues have shown the importance of such interactions in binding to specific receptors. nih.gov
Applications of 4 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Architectures
The structural features of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid make it an exemplary building block in the synthesis of intricate molecular frameworks. The presence of multiple, orthogonally reactive sites allows for its sequential and selective functionalization, enabling the construction of sophisticated three-dimensional structures.
Scaffold for Construction of Polycyclic Aromatic Compounds
While direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure is well-suited for such applications. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are cornerstone methods for the formation of carbon-carbon bonds in the synthesis of PAHs. For instance, the bromo- and fluoro-substituted benzoic acid derivative, 4-Bromo-2-fluorobenzoic acid, is known to undergo palladium-catalyzed coupling reactions with arylboronic acids to prepare biaryl intermediates, which are precursors to more complex cyclic systems. guidechem.com
The general strategy would involve the coupling of the aryl bromide with another aromatic partner, followed by an intramolecular cyclization reaction to build the polycyclic system. The carboxylic acid group can be used to direct the cyclization or can be converted to other functional groups post-coupling. The isopropoxy and fluoro substituents can influence the regioselectivity of the coupling and cyclization reactions and can also be used to fine-tune the electronic and photophysical properties of the final polycyclic aromatic compound. Aromatic compounds are a class of organic compounds that contain a cyclically conjugated system and are typified by the chemistry of benzene (B151609). wikipedia.org
Precursor for Helically Chiral Molecules
Helically chiral molecules, or helicenes, are a class of compounds with a unique three-dimensional structure arising from the ortho-fused arrangement of aromatic rings. These molecules have garnered significant interest due to their applications in asymmetric catalysis, chiroptical materials, and molecular recognition. The synthesis of helicenes often relies on the construction of flexible biaryl or triaryl precursors that can undergo a final ring-closing reaction to form the helical scaffold. nih.gov
This compound can serve as a critical starting material for the synthesis of such precursors. Through a Suzuki or similar cross-coupling reaction, the bromine atom can be coupled with a suitably functionalized aromatic partner to generate a biaryl system. The substituents on the benzoic acid ring (fluoro and isopropoxy groups) can play a crucial role in inducing the necessary steric hindrance to promote a twisted conformation in the biaryl intermediate, which is a prerequisite for the formation of a helical structure upon cyclization. The carboxylic acid group can be elaborated to participate in the final ring-closing step, for example, through a Friedel-Crafts acylation or a related cyclization reaction. The synthesis of chiral BINOL derivatives, which are axially chiral biaryl compounds, often involves the coupling of substituted aromatic rings. nih.gov
Synthesis of Specialty Chemicals and Advanced Materials
The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of specialty chemicals and advanced materials with tailored properties.
Monomers for Polymer Synthesis
Substituted benzoic acids are valuable monomers for the synthesis of various polymers, including polyesters and polyamides. mdpi.com The carboxylic acid group of this compound can readily undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The presence of the bromo, fluoro, and isopropoxy pendant groups on the polymer backbone can impart unique properties to the resulting material.
For example, the incorporation of this monomer into a polymer chain can enhance its thermal stability, modify its solubility in organic solvents, and alter its optical properties. Furthermore, the bromine atom can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking of the polymer chains. The synthesis of functional polylactide copolymers has been demonstrated through the polymerization of substituted monomers, highlighting the potential for creating biocompatible and biodegradable materials with tailored functionalities. nih.gov Multi-component reactions have also been employed to prepare polymers from monomers containing carboxylic acid functionalities. researchgate.net
Components in Liquid Crystals or Optoelectronic Materials
Benzoic acid derivatives are a well-established class of molecules used in the formation of liquid crystals, often through hydrogen-bonding interactions. nih.gov The specific substitution pattern of this compound makes it an interesting candidate for the design of new liquid crystalline materials. The fluorine atom, in particular, is known to have a significant impact on the mesomorphic and electro-optical properties of liquid crystals. rsc.orgresearchgate.netieice.org The introduction of fluorine can alter the dielectric anisotropy, birefringence, and viscosity of the material. nih.gov
Table 1: Potential Impact of Substituents on Liquid Crystal Properties
| Substituent | Potential Effect on Liquid Crystal Properties |
|---|---|
| Fluorine | Can increase dielectric anisotropy, modify birefringence, and lower viscosity. rsc.orgnih.gov |
| Isopropoxy | Can lower the melting point and influence the mesophase type (e.g., nematic, smectic). |
| Bromine | Increases molecular polarizability and can be used for further functionalization. |
| Carboxylic Acid | Promotes hydrogen bonding, leading to the formation of dimeric liquid crystal structures. nih.gov |
Development of Chemical Probes and Tags
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The design of effective chemical probes requires a careful balance of properties, including target affinity, selectivity, and cell permeability. The structure of this compound provides a scaffold that could be elaborated into a chemical probe.
The carboxylic acid group can be used to attach the molecule to a linker or a reporter group, such as a fluorophore or a biotin (B1667282) tag. The bromo, fluoro, and isopropoxy groups can be systematically varied to optimize the binding affinity and selectivity of the probe for its target. For instance, the lipophilicity and electronic properties of the molecule can be fine-tuned by modifying these substituents. While there are no direct reports of this compound being used as a chemical probe, the synthesis of chiral propanoic acid derivatives with antibacterial activity demonstrates the utility of substituted aromatic cores in developing biologically active molecules. researchgate.net The general principles of designing chemical probes often involve the use of substituted aromatic rings to explore the structure-activity relationship and optimize target engagement.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-fluorobenzoic acid |
Radiolabeling Strategies (e.g., with ¹⁸F, ¹⁴C for research tools)
No studies detailing the radiolabeling of this compound with common isotopes such as Fluorine-18 (¹⁸F) or Carbon-14 (¹⁴C) are present in the public domain. The process of incorporating a radioactive isotope into this molecule to create a radiotracer for research, such as in Positron Emission Tomography (PET) or other metabolic studies, has not been described. The inherent fluorine atom in the molecule might suggest a potential for isotopic exchange or synthesis of an ¹⁸F-labeled version, but no such research has been published.
Fluorescent or Spin-Labeled Derivatives
There is a complete absence of literature on the synthesis of fluorescent or spin-labeled derivatives of this compound. The chemical modification of this compound to attach a fluorophore (a fluorescent chemical group) or a stable radical for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy has not been documented.
Green Chemistry Approaches in Synthetic Applications
Atom Economy and E-factor Considerations
A search for green chemistry metrics related to this compound yielded no results. There are no published analyses of synthetic routes to or from this compound that discuss its atom economy—a measure of how many atoms from the reactants are incorporated into the final product—or its E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product.
Solvent-Free or Aqueous Reaction Media
No documented synthetic procedures involving this compound utilize solvent-free conditions or environmentally benign aqueous media. The principles of green chemistry aim to reduce or eliminate the use of hazardous organic solvents, but no such applications have been reported for this specific compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies
The synthesis of complex substituted aromatic compounds like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is often multi-step and can be resource-intensive. Future research will likely focus on developing more efficient, safer, and scalable synthetic routes.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. google.comwipo.int For the synthesis of substituted benzoic acids, flow reactors can enable hazardous reactions, such as oxidations using potent agents like nitric acid, to be performed with better control and safety. google.com The alkylation of benzoic acids has also been successfully demonstrated in continuous flow microreactors, allowing for precise control of reaction kinetics. acs.org
Future research could adapt these principles for key steps in the synthesis of this compound. For instance, a continuous flow process could be developed for the isopropoxylation step, potentially reducing reaction times and improving yield by minimizing side reactions.
| Parameter | Hypothetical Batch Process | Hypothetical Flow Process | Advantage of Flow Chemistry |
| Reaction Scale | Limited by vessel size and safety | Easily scalable by extending run time | High throughput and scalability. wipo.int |
| Temperature Control | Prone to hotspots, potential for runaway | Precise and uniform temperature control | Improved safety and selectivity. google.com |
| Reagent Handling | Large quantities handled at once | Small quantities in reaction zone at any time | Minimized risk with hazardous reagents. |
| Residence Time | Hours to days | Seconds to minutes | Drastically reduced reaction times. acs.org |
| Productivity | Lower ( kg/day ) | Higher ( kg/day ) | Increased efficiency for industrial production. |
This table presents a hypothetical comparison for a key synthetic step for a substituted benzoic acid, illustrating the potential benefits of adopting flow chemistry.
Photocatalysis and electrosynthesis are powerful green chemistry tools that utilize light and electricity, respectively, to drive chemical reactions. nih.govnih.gov Photoredox catalysis, in particular, has emerged as a versatile method for C-H functionalization under mild conditions, often replacing harsh traditional reagents. exlibrisgroup.comacs.orgacs.org This could open pathways to introduce or modify functional groups on the benzoic acid core in a late-stage, highly selective manner. nih.gov
Electrosynthesis offers an alternative green approach, using electrons as a traceless reagent to perform oxidations or reductions. nih.govtsijournals.com The electrochemical synthesis of fluorinated compounds and the oxidation of benzoic acid intermediates have been demonstrated, suggesting that electrochemical methods could be developed for key transformations in the synthesis of this compound, thereby reducing chemical waste. nih.govtue.nl
| Method | Principle | Potential Application for this compound | Key Advantage |
| Photoredox Catalysis | Uses a photocatalyst and visible light to generate radical intermediates for bond formation. acs.org | Late-stage C-H functionalization to introduce additional complexity. | High selectivity and mild reaction conditions. nih.gov |
| Electrosynthesis | Uses an electric current to drive redox reactions, replacing chemical oxidants/reductants. nih.gov | Greener alternative for oxidation or halogenation steps. | Reduces waste and avoids toxic reagents. nih.gov |
This table outlines the principles and potential applications of photocatalysis and electrosynthesis in the context of synthesizing complex benzoic acid derivatives.
Advanced Material Science Applications
The unique substitution pattern of this compound—containing a bromine atom, a fluorine atom, an isopropoxy group, and a carboxylic acid—makes it an intriguing building block for advanced materials. Benzoic acid derivatives are well-known components in the construction of liquid crystals, with the carboxylic acid group facilitating the formation of hydrogen-bonded dimers that promote mesophase formation. nih.govnih.gov The presence of halogen atoms like fluorine and bromine can significantly influence properties such as melting point, phase stability, and dielectric anisotropy. lookchem.com
Future research could focus on incorporating this compound into calamitic (rod-shaped) liquid crystal systems. nih.gov Its distinct structure could lead to materials with novel phase behaviors or enhanced optical properties for display technologies. Furthermore, its use as a monomer or additive in specialty polymers could impart desirable characteristics like thermal stability, chemical resistance, or specific optical properties. chemimpex.com
Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
For this specific compound, ML models could be trained to:
Predict Retrosynthetic Pathways: Identify the most efficient sequence of reactions to assemble the molecule from simpler precursors.
Forecast Reaction Outcomes: Predict the yield and potential byproducts of a specific reaction under various conditions (e.g., solvent, catalyst, temperature). soton.ac.uk
Identify Impurities: Predict the formation and propagation of impurities throughout a multi-step synthesis, which is crucial for pharmaceutical applications. mit.edu
Optimize Conditions: Suggest optimal reaction conditions to maximize yield and minimize waste, reducing the need for extensive trial-and-error experimentation. digitellinc.com
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis Prediction | Algorithms propose disconnections in the target molecule to identify potential starting materials. nih.gov | Rapidly generates and ranks multiple synthetic routes for evaluation. |
| Forward Reaction Prediction | Models predict the product(s) of a given set of reactants and reagents. digitellinc.com | Helps anticipate side reactions and byproducts in complex transformations. |
| Yield & Selectivity Prediction | ML models trained on reaction data forecast quantitative outcomes. | Optimizes reaction conditions for key steps, improving overall process efficiency. |
| Automated Impurity Tracking | AI tools predict how impurities in starting materials will react and carry through a synthesis. mit.edu | Ensures high purity of the final compound, critical for material and pharmaceutical applications. |
This table summarizes the integration of AI and machine learning in the synthetic planning for complex chemical compounds.
Development of Supramolecular Assemblies Involving this compound
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers a powerful strategy for creating functional materials. The structure of this compound is rich in sites for such interactions. The carboxylic acid group is a classic and robust hydrogen bond donor and acceptor, capable of forming predictable dimers or chains. mdpi.comnih.gov Additionally, the fluorine atom and the oxygen of the isopropoxy group can act as weaker hydrogen bond acceptors. nih.gov
These features can be exploited to design and construct novel supramolecular assemblies, such as:
Co-crystals: Combining the acid with other molecules (co-formers) to create new crystalline solids with tailored properties, such as improved solubility or stability.
Liquid Crystals: As discussed, hydrogen bonding is a primary driving force for the formation of liquid crystalline phases in benzoic acid-based systems. nih.gov
Gels and Mesoporous Materials: Self-assembly in solution could lead to the formation of ordered soft materials.
Research in this area would involve systematically studying the co-crystallization of this compound with a variety of complementary molecules to understand the resulting hydrogen-bonding networks and material properties. nih.gov
Environmental Impact and Sustainability Considerations in Synthesis and Application
Modern chemical research places a strong emphasis on sustainability and minimizing environmental impact. alliedacademies.orgblazingprojects.comnih.gov The future development of this compound must incorporate green chemistry principles throughout its lifecycle. oceanicpharmachem.com
Key areas for future research include:
Green Synthesis Routes: Prioritizing synthetic methods that use renewable feedstocks, employ catalytic rather than stoichiometric reagents, and utilize greener solvents. blazingprojects.com The photocatalytic and electrochemical methods mentioned in section 7.1.2 are prime examples.
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. oceanicpharmachem.com
Lifecycle Analysis: Evaluating the environmental footprint of the compound from its synthesis to its final application and disposal. This includes assessing its biodegradability and potential persistence in the environment.
Sustainable Applications: Focusing on applications where the compound contributes to sustainability, for example, by enabling more efficient electronic devices or creating more durable materials that extend product lifetimes. reachemchemicals.com
By proactively addressing these considerations, the chemical community can ensure that the benefits derived from this compound are achieved in an environmentally responsible manner.
Lifecycle Analysis of Synthetic Pathways
A comprehensive lifecycle analysis (LCA) for the synthesis of this compound is a critical future research direction. An LCA provides a cradle-to-gate assessment of the environmental impact, considering all stages from raw material extraction to the synthesis of the final product. frontiersin.org This analysis is essential for identifying and mitigating the environmental burdens associated with the manufacturing process.
Key principles of green chemistry offer a framework for optimizing synthetic pathways to be more environmentally benign. wjpmr.comrroij.com These principles include maximizing atom economy, utilizing safer solvents and auxiliaries, and designing energy-efficient processes. acs.org For instance, traditional organic syntheses often rely on hazardous solvents and reagents, contributing significantly to chemical waste. rroij.comresearchgate.net
Future research should focus on developing synthetic routes for this compound that align with these green principles. This includes exploring solvent-free reaction conditions or the use of water or other environmentally safe solvents. researchgate.netgoogle.com The choice of catalysts is also paramount; heterogeneous catalysts that can be easily recovered and reused are preferable to homogeneous catalysts that are difficult to separate from the reaction mixture.
A comparative analysis of different potential synthetic pathways is crucial for identifying the most sustainable option. This involves evaluating metrics such as process mass intensity (PMI), which quantifies the total mass of materials used to produce a specific mass of the product.
Table 1: Key Metrics for Green Synthesis Pathway Evaluation
| Metric | Description | Goal |
|---|---|---|
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. acs.org | Maximize |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (water, solvents, reagents, reactants) used to the mass of the active drug ingredient produced. | Minimize |
| Solvent and Reagent Selection | Evaluation based on safety, environmental impact, and recyclability. rroij.com | Use of non-toxic, renewable, and recyclable materials. |
| Energy Efficiency | The amount of energy consumed during the synthesis process. | Minimize by using ambient temperature and pressure conditions where possible. |
| Derivative Reduction | Minimizing or avoiding the use of temporary protecting groups or other modifications. acs.org | Reduce number of synthetic steps. |
By systematically applying these principles and metrics, researchers can design and implement more sustainable and economically viable methods for the production of this compound.
Biodegradation Studies of Derivatives
Understanding the environmental fate of this compound and its derivatives is crucial for a complete lifecycle assessment. Halogenated aromatic compounds can be persistent in the environment, and their biodegradation is a key mechanism for their removal. researchgate.netnih.gov Microbial degradation, in particular, offers a cost-effective and environmentally friendly approach to detoxify contaminated sites. nih.govmdpi.com
The biodegradation of halogenated aromatics typically proceeds through a series of enzymatic reactions categorized into upper, middle, and lower pathways. researchgate.netnih.gov A critical step in this process is dehalogenation, the removal of halogen substituents (in this case, bromine and fluorine) from the aromatic ring, which can occur either aerobically or anaerobically. nih.gov
Future research should investigate the microbial consortia and specific bacterial or fungal strains capable of degrading derivatives of this compound. Studies on related compounds, such as other halogenated benzoic acids, provide a foundation for this research. For example, Pseudomonas species have been shown to degrade fluorobenzoic acids, although the position of the fluorine atom can significantly impact the metabolic pathway and sometimes lead to the accumulation of dead-end metabolites. nih.gov
The presence of multiple substituents—a bromine atom, a fluorine atom, and an isopropoxy group—on the benzoic acid ring presents a complex challenge for microbial enzymes. The initial steps in the degradation pathway would likely involve the action of dioxygenases or monooxygenases to hydroxylate the aromatic ring, followed by ring cleavage. The cleavage of the ether bond of the isopropoxy group is another important transformation to consider.
Table 2: Potential Enzymatic Reactions in the Biodegradation of Halogenated Aromatic Derivatives
| Enzyme Class | Potential Role in Degradation | Example from Literature |
|---|---|---|
| Dioxygenases | Initial attack on the aromatic ring, often leading to dehalogenation. nih.gov | Toluene (B28343) dioxygenase, benzoate (B1203000) dioxygenase. |
| Monooxygenases | Hydroxylation of the aromatic ring, preparing it for cleavage. | Chlorophenol monooxygenase. researchgate.net |
| Dehalogenases | Catalyze the removal of halogen atoms from the molecule. researchgate.net | Reductive, hydrolytic, or oxygenolytic dehalogenases. nih.gov |
| Hydrolases | Cleavage of ester or ether linkages. | OpdB hydrolase for organophosphates. researchgate.net |
| Catechol Dioxygenases | Cleavage of the aromatic ring after hydroxylation. | Catechol 1,2-dioxygenase and 2,3-dioxygenase. nih.gov |
Research should aim to identify the specific enzymes and metabolic pathways involved in the breakdown of these derivatives. This can be achieved through enrichment culture techniques, followed by the isolation and characterization of degrading microorganisms. Modern 'omics' techniques, such as genomics, proteomics, and metabolomics, can provide detailed insights into the genetic basis and biochemical mechanisms of degradation. mdpi.com This knowledge is not only fundamental for assessing the environmental impact but also for developing potential bioremediation strategies for sites contaminated with such compounds.
Q & A
Q. Why do reported melting points vary for structurally similar compounds?
- Methodological Answer :
- Polymorphism : Crystallization conditions (e.g., solvent polarity) can create different polymorphs, as observed in 4-bromo-2-fluorocinnamic acid (mp 219–223°C ) vs. 4-bromo-3-fluorobenzoic acid derivatives.
- Impurity Profiles : Trace solvents or byproducts (e.g., residual isopropanol) may depress mp, necessitating rigorous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
